molecular formula C24H24N2O6 B2649724 (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882229-97-2

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2649724
CAS No.: 882229-97-2
M. Wt: 436.464
InChI Key: DAFDHAJKWWZYJS-POHAHGRESA-N
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Description

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound featuring a pyrazole ring substituted with various aromatic and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 3,4-dimethoxyacetophenone, under acidic or basic conditions.

    Aldol Condensation: The pyrazole intermediate is then subjected to aldol condensation with 4-methoxybenzaldehyde to form the enone structure.

    Michael Addition: The enone is further reacted with a suitable Michael donor, such as malonic acid or its derivatives, to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding phenolic derivatives.

    Reduction: Reduction of the enone moiety can yield saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of inflammatory diseases or cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methylphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and enone groups allows for diverse chemical transformations and potential interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-30-19-8-4-16(5-9-19)20(27)10-6-18-15-26(13-12-23(28)29)25-24(18)17-7-11-21(31-2)22(14-17)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,28,29)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFDHAJKWWZYJS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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